BenchChemオンラインストアへようこそ!

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Lipophilicity Drug-likeness Permeability prediction

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol (CAS 1408075-09-1) is a fluorinated aminocyclohexanol derivative bearing a trifluoromethyl (-CF₃) group at the C1 position and an amino (-NH₂) group at the C4 position in a thermodynamically stable trans-diaxial configuration. With a molecular formula of C₇H₁₂F₃NO and molecular weight of 183.17 g·mol⁻¹, this compound is supplied as an off-white solid with typical commercial purities of 95–98%.

Molecular Formula C7H12F3NO
Molecular Weight 183.17 g/mol
CAS No. 1408075-09-1
Cat. No. B1392940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
CAS1408075-09-1
Molecular FormulaC7H12F3NO
Molecular Weight183.17 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)(C(F)(F)F)O
InChIInChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-5(11)2-4-6/h5,12H,1-4,11H2
InChIKeyXQZKKRXYSBWMAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol (CAS 1408075-09-1): Trans-Stereospecific Fluorinated Cyclohexanol Building Block for Medicinal Chemistry and Inhibitor Design


4-Amino-1-(trifluoromethyl)cyclohexan-1-ol (CAS 1408075-09-1) is a fluorinated aminocyclohexanol derivative bearing a trifluoromethyl (-CF₃) group at the C1 position and an amino (-NH₂) group at the C4 position in a thermodynamically stable trans-diaxial configuration [1]. With a molecular formula of C₇H₁₂F₃NO and molecular weight of 183.17 g·mol⁻¹, this compound is supplied as an off-white solid with typical commercial purities of 95–98% . Its zero rotatable bonds and conformationally rigid cyclohexane scaffold, combined with the electron-withdrawing trifluoromethyl substituent, confer distinct physicochemical properties that differentiate it from non-fluorinated 4-aminocyclohexanol analogs and regioisomeric variants, positioning it as a privileged intermediate for the synthesis of enzyme inhibitors targeting mPGES-1, HDACs, and CNS-active small molecules.

Why 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol (CAS 1408075-09-1) Cannot Be Replaced by Non-Fluorinated 4-Aminocyclohexanol or Regioisomeric Analogs


Substituting 4-amino-1-(trifluoromethyl)cyclohexan-1-ol with its non-fluorinated congener trans-4-aminocyclohexanol (CAS 27489-62-9) or with regioisomeric variants such as 4-amino-4-(trifluoromethyl)cyclohexan-1-ol (CAS 1334146-32-5) fundamentally alters the lipophilicity, hydrogen-bonding capacity, and metabolic fate of the resulting derivatives. The trifluoromethyl group increases the computed lipophilicity (XLogP3) by approximately 1.0 log unit compared to the non-fluorinated analog [1], while adding three hydrogen-bond acceptor sites from the fluorine atoms. Patent disclosures further indicate that the trifluoromethyl substituent significantly improves metabolic stability and blood-brain barrier penetration relative to non-fluorinated analogs in the context of HDAC inhibitor development [2]. The trans stereochemical configuration of the amino and hydroxyl groups is also critical: the cis isomer (CAS 1408076-30-1) presents these pharmacophoric elements in a different spatial orientation, leading to divergent molecular recognition and downstream biological activity. These multivariate differences mean that generic substitution without explicit re-validation of physicochemical, pharmacokinetic, and pharmacological endpoints carries material risk of project failure.

Quantitative Differentiation Evidence: 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol vs. Closest Analogs


Lipophilicity (XLogP3) Head-to-Head: Trifluoromethyl Substitution Increases Computed logP by ~1.0 Unit vs. Non-Fluorinated trans-4-Aminocyclohexanol

The target compound 4-amino-1-(trifluoromethyl)cyclohexan-1-ol exhibits a computed XLogP3 value of 0.9, whereas the direct non-fluorinated analog trans-4-aminocyclohexanol (CAS 27489-62-9) has an XLogP3 of -0.1, both computed using the same XLogP3 3.0 algorithm on PubChem [1][2]. This represents a ΔXLogP3 of +1.0 log unit, driven entirely by the presence of the -CF₃ group in place of a C-H hydrogen atom. The increased lipophilicity is expected to enhance passive membrane permeability and may improve blood-brain barrier penetration potential, a property specifically noted in patent disclosures involving derivatives of this scaffold [3].

Lipophilicity Drug-likeness Permeability prediction

Hydrogen-Bond Acceptor Count: Trifluoromethyl Group Adds 3 HBA Sites (Total = 5) vs. Non-Fluorinated Analog (Total = 2), Altering Solvation and Target Recognition

The target compound contains 5 hydrogen-bond acceptor (HBA) atoms (one oxygen atom in the hydroxyl group plus three fluorine atoms from the -CF₃ group plus one nitrogen atom from the -NH₂ group), compared to only 2 HBA atoms for trans-4-aminocyclohexanol (one oxygen and one nitrogen) [1][2]. The three additional fluorine HBA sites arise exclusively from the trifluoromethyl substituent and are absent in the non-fluorinated congener. While the hydrogen-bond donor count remains unchanged at 2 (one -OH and one -NH₂), the expanded HBA profile creates a distinctly different electrostatic potential surface that affects solvation free energy, crystal packing, and molecular recognition by biological targets.

Hydrogen bonding Molecular recognition Physicochemical profiling

Stereochemical Configuration (trans-4-NH₂ / 1-CF₃): Differentiated Spatial Pharmacophore Geometry vs. cis Isomer and Regioisomeric 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol

The trans configuration of 4-amino-1-(trifluoromethyl)cyclohexan-1-ol (CAS 1408075-09-1) positions the amino and hydroxyl groups on opposite faces of the cyclohexane ring (diequatorial orientation), whereas the cis isomer (CAS 1408076-30-1) places the 4-NH₂ and 1-OH groups on the same face of the ring [1]. This stereochemical divergence is critical for downstream applications: in the synthesis of substituted benzoxazoles as mPGES-1 inhibitors, the trans-cyclohexanol scaffold was specifically selected to enforce a preferred conformation of the cyclohexane ring that is essential for mPGES-1 inhibitory activity, as described by Walker et al. (2013) [2]. The regioisomeric variant 4-amino-4-(trifluoromethyl)cyclohexan-1-ol (CAS 1334146-32-5) further differs by bearing the -CF₃ and -NH₂ groups on the same carbon (C4), resulting in a geminal amino-trifluoromethyl substitution pattern that eliminates the 1,4-relationship entirely [3].

Stereochemistry Conformational analysis Structure-activity relationship

Validated Intermediate in mPGES-1 Inhibitor Synthesis: trans Configuration of the Cyclohexane Ring Is Conformationally Critical for Enzyme Inhibition

The Walker et al. (2013) study in Bioorganic & Medicinal Chemistry Letters explicitly describes the use of trans-4-amino-1-(trifluoromethyl)cyclohexanol as a key intermediate in the synthesis of substituted benzoxazole inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1), a validated anti-inflammatory drug target that circumvents the cardiovascular and gastrointestinal side effects of COX-2 inhibitors [1]. The paper further articulates a conformation-based hypothesis for mPGES-1 activity predicated on the preferred conformation of the cyclohexane ring within this inhibitor class, underscoring why the trans stereochemistry of this building block is non-negotiable for maintaining inhibitory potency [1]. Notably, related compounds in the US9216968 patent series demonstrated mPGES-1 IC₅₀ values as low as 0.100 nM in enzyme assays using CHO-K1 cell-derived microsome fractions [2].

mPGES-1 inhibition Inflammation Benzoxazole synthesis

Predicted pKa and Physicochemical Handling: Basicity and Storage Requirements Differentiate from Non-Fluorinated and Regioisomeric Analogs

The predicted acid dissociation constant (pKa) of 4-amino-1-(trifluoromethyl)cyclohexan-1-ol is 12.42 ± 0.40, reflecting the basicity of the amino group modulated by the electron-withdrawing trifluoromethyl substituent . This value indicates that the amino group remains predominantly protonated (>99%) at physiological pH 7.4, with implications for solubility, formulation, and target binding. The compound requires storage at 0–8 °C, which is more restrictive than the room-temperature storage typically sufficient for non-fluorinated trans-4-aminocyclohexanol . The predicted density (1.285 ± 0.06 g/cm³) and boiling point (195.3 ± 40.0 °C) further differentiate it from the non-fluorinated analog (density ~1.0 g/cm³, boiling point ~201 °C) .

pKa Ionization state Storage and handling

Patent-Backed CNS Drug Discovery Potential: Trifluoromethyl-Driven Blood-Brain Barrier Penetration Improvement vs. Non-Fluorinated HDAC Inhibitor Scaffolds

Patent application WO2023056121, assigned to Nanjing Yoko Biomedical R&D Ltd., discloses trans-4-amino-1-(trifluoromethyl)cyclohexanol derivatives as potent histone deacetylase (HDAC) inhibitors, with specific emphasis on HDAC1 and HDAC2 isoform selectivity [1][2]. The patent explicitly notes that the trifluoromethyl group significantly improves metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs within the same chemical series [1]. This represents a class-level but structurally specific advantage: the rigid cyclohexane scaffold bearing a 1-CF₃ group provides conformational control and enhanced CNS exposure that non-fluorinated 4-aminocyclohexanol-derived HDAC inhibitors cannot replicate without the fluorine substituent [3].

Blood-brain barrier HDAC inhibition CNS drug discovery

Optimal Research and Industrial Application Scenarios for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol (CAS 1408075-09-1)


mPGES-1 Inhibitor Lead Optimization: Synthesis of Substituted Benzoxazole Anti-Inflammatory Agents

This compound is the validated trans-cyclohexanol building block for constructing substituted benzoxazole mPGES-1 inhibitors, as demonstrated by Walker et al. (2013) [1]. Programs targeting mPGES-1 for next-generation anti-inflammatory therapeutics with reduced cardiovascular risk should procure the trans stereoisomer specifically (CAS 1408075-09-1), as the conformation-based hypothesis for enzyme inhibition depends on the preferred chair conformation enforced by the 1-CF₃ / trans-4-NH₂ geometry. Related benzoxazole-piperidinecarboxamide series incorporating this scaffold have achieved mPGES-1 IC₅₀ values as low as 0.100 nM [2].

CNS-Penetrant HDAC Inhibitor Development: Blood-Brain Barrier-Optimized Epigenetic Therapeutics

Patent WO2023056121 specifically claims trans-4-amino-1-(trifluoromethyl)cyclohexanol derivatives as HDAC1/2 inhibitors, with the trifluoromethyl group conferring significantly improved blood-brain barrier penetration and metabolic stability compared to non-fluorinated analogs [3]. Medicinal chemistry teams pursuing CNS indications for HDAC inhibition (e.g., neurodegenerative diseases, neuro-oncology) should select this fluorinated building block over non-fluorinated 4-aminocyclohexanol to maximize the probability of achieving therapeutically relevant unbound brain concentrations.

Conformationally Constrained Fragment Library Design: Rigid Fluorinated sp³-Rich Scaffold

With zero rotatable bonds and a rigid cyclohexane core bearing both a hydrogen-bond-donating amino group and a lipophilic trifluoromethyl substituent (XLogP3 = 0.9), this compound is an ideal fragment or diversity element for fragment-based drug discovery (FBDD) libraries [4]. Its three-dimensional character and balanced physicochemical profile differentiate it from planar aromatic fragments, enabling exploration of underexploited chemical space in screening campaigns where sp³-rich, conformationally constrained fragments are prioritized.

Agrochemical Intermediate Synthesis: Trifluoromethyl-Containing Herbicide and Pesticide Building Block

Vendor technical documentation indicates that trans-4-amino-1-(trifluoromethyl)cyclohexanol is utilized in agrochemical development, including the production of herbicide intermediates . The trifluoromethyl group is a privileged motif in agrochemistry due to its metabolic stability-enhancing properties and ability to modulate lipophilicity for optimal foliar uptake. Procurement of the trans isomer with defined stereochemistry (CAS 1408075-09-1) ensures batch-to-batch consistency in synthetic routes where the spatial relationship between the amino and hydroxyl groups governs downstream cyclization or coupling efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.